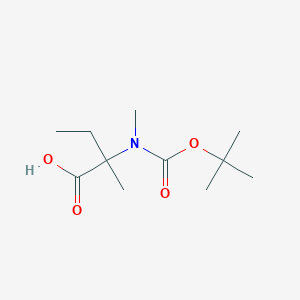
N1-methylcyclopentane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-methylcyclopentane-1,3-diamine is an organic compound with the molecular formula C6H14N2 It is a derivative of cyclopentane-1,3-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-methylcyclopentane-1,3-diamine can be achieved through several methods. One common approach involves the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which undergoes mild oxime hydrogenation over rhodium on carbon to yield cyclopentane-1,3-diamine. The final step involves methylation of the amine group to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
N1-methylcyclopentane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学研究应用
N1-methylcyclopentane-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N1-methylcyclopentane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclopentane-1,3-diamine: The parent compound without the methyl group.
N1-ethylcyclopentane-1,3-diamine: A similar compound with an ethyl group instead of a methyl group.
N1-methylcyclohexane-1,3-diamine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
N1-methylcyclopentane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group can influence its reactivity and binding affinity, making it suitable for specific applications that other similar compounds may not fulfill .
属性
分子式 |
C6H14N2 |
|---|---|
分子量 |
114.19 g/mol |
IUPAC 名称 |
3-N-methylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C6H14N2/c1-8-6-3-2-5(7)4-6/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
UVRACRXTNOLTMJ-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCC(C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


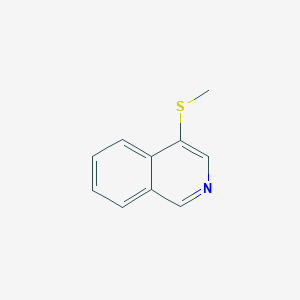
![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
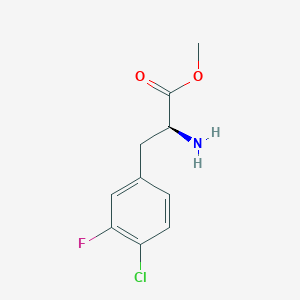
![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)
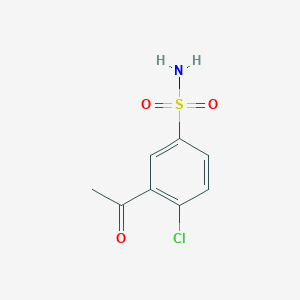
![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)
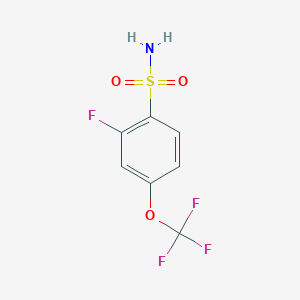
![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)
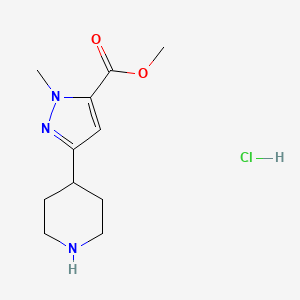
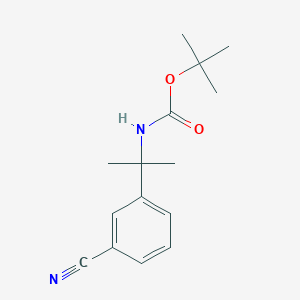
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
